![molecular formula C16H17N5OS B2572622 3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1-[(thiophen-2-yl)methyl]urea CAS No. 2320537-30-0](/img/structure/B2572622.png)
3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1-[(thiophen-2-yl)methyl]urea
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Overview
Description
3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1-[(thiophen-2-yl)methyl]urea is a complex organic compound that features a pyrazole ring, a pyridine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1-[(thiophen-2-yl)methyl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction.
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur-containing precursors.
Coupling Reactions: The final step involves coupling the pyrazole, pyridine, and thiophene rings through a series of condensation reactions, often using urea as a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1-[(thiophen-2-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit various cancer cell lines, including melanoma, renal, breast, ovarian, and leukemia cells. The GI50 values for these activities can be as low as 0.1 μM, demonstrating potent efficacy against multiple types of cancer .
Antifungal Activity
The compound has been evaluated for its antifungal properties. A series of derivatives based on similar structures have shown promising antifungal activity against pathogens such as Fusarium graminearum and Botrytis cinerea, which are known to affect agricultural yields . These studies suggest that modifications to the compound's structure can enhance its efficacy against fungal infections.
Antiproliferative Agents
The compound's structure resembles that of known antiproliferative agents. Studies have indicated that it can arrest the cell cycle at the G1 phase, suggesting potential use in cancer therapy . The development of derivatives with improved selectivity and efficacy is an ongoing area of research.
Pesticide Development
Given its biological activity against fungi and other pathogens, this compound could serve as a lead structure for the development of new pesticides. Its effectiveness against specific agricultural pests makes it a candidate for further optimization and testing in agricultural settings .
Synthesis of Novel Materials
The unique structural features of this compound allow for potential applications in the synthesis of novel materials. Its ability to form stable complexes with metals could be explored for use in catalysis or as precursors for advanced materials .
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that derivatives of this compound exhibited significant cytotoxic effects. The research highlighted the importance of structural modifications in enhancing the biological activity of similar compounds .
Case Study 2: Agricultural Efficacy
In a comparative study on antifungal activity, derivatives based on this compound were tested against several agricultural pathogens. Results showed that certain modifications resulted in enhanced antifungal potency, suggesting a pathway for developing effective agricultural treatments .
Mechanism of Action
The mechanism of action of 3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1-[(thiophen-2-yl)methyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1-[(furan-2-yl)methyl]urea: Similar structure but with a furan ring instead of a thiophene ring.
3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1-[(benzothiophen-2-yl)methyl]urea: Similar structure but with a benzothiophene ring.
Uniqueness
The uniqueness of 3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1-[(thiophen-2-yl)methyl]urea lies in its combination of the pyrazole, pyridine, and thiophene rings, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications in research and industry.
Biological Activity
3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1-[(thiophen-2-yl)methyl]urea (CAS Number: 2319635-61-3) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H19N5O with a molecular weight of 321.4 g/mol. The structure features a pyrazole ring linked to a pyridine and thiophene moiety, which are known to contribute to its biological properties.
Property | Value |
---|---|
CAS Number | 2319635-61-3 |
Molecular Formula | C18H19N5O |
Molecular Weight | 321.4 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in various cellular processes. Preliminary studies suggest that it may exhibit antitumor , antimicrobial , and anti-inflammatory properties.
Antitumor Activity
Research indicates that compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole have been documented to induce apoptosis in cancer cells through the activation of p53 pathways and caspase cascades, leading to programmed cell death .
Antimicrobial Activity
The compound has potential antimicrobial properties, particularly against Gram-positive bacteria. Studies on structurally related compounds demonstrate efficacy against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism likely involves inhibition of bacterial cell wall synthesis or disruption of metabolic pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound.
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Anticancer Studies :
- A study on pyrazole derivatives showed IC50 values ranging from 9.8 to 44.9 nM against various cancer cell lines, indicating high potency compared to standard chemotherapeutics .
- Flow cytometry assays revealed that these compounds can induce apoptosis in breast cancer cell lines (MCF-7, MDA-MB-231), suggesting a similar potential for the target compound .
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Antimicrobial Efficacy :
- Research on related urea derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The derivatives exhibited inhibition zones greater than 30 mm at low concentrations .
- The mechanism often involves interference with bacterial protein synthesis or metabolic pathways essential for bacterial growth .
Properties
IUPAC Name |
1-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-21-12(9-15(20-21)14-6-2-3-7-17-14)10-18-16(22)19-11-13-5-4-8-23-13/h2-9H,10-11H2,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSCQXAQUGTXLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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